molecular formula C22H44Cl2O4 B14312452 1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane CAS No. 110203-45-7

1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane

Cat. No.: B14312452
CAS No.: 110203-45-7
M. Wt: 443.5 g/mol
InChI Key: KCWDDHZSOVOWMU-UHFFFAOYSA-N
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Description

1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane is a chemical compound with the molecular formula C20H40Cl2O4. It is a member of the polyether family and is characterized by the presence of two chlorine atoms and a long dodecyl chain. This compound is primarily used as a linker in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane typically involves the reaction of dodecyl alcohol with ethylene oxide to form a polyether intermediate. This intermediate is then reacted with thionyl chloride to introduce the chlorine atoms. The reaction conditions generally include:

    Temperature: 50-70°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Pyridine or triethylamine

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Batch or continuous reactors: for the polyether formation.

    Chlorination: using thionyl chloride in large reaction vessels.

    Purification: through distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The dodecyl chain can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution reactions: Formation of azides, thiols, or ethers.

    Oxidation reactions: Formation of carboxylic acids or aldehydes.

    Reduction reactions: Formation of hydrocarbons.

Scientific Research Applications

1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules for drug delivery systems.

    Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: Applied in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane involves its ability to act as a bifunctional linker. The chlorine atoms can react with nucleophiles, allowing the compound to form covalent bonds with various molecules. This property makes it useful in the conjugation of drugs to antibodies or other targeting molecules. The polyether backbone provides flexibility and solubility, enhancing the compound’s effectiveness in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1,14-Diazido-3,6,9,12-tetraoxatetradecane
  • 1,14-Dibromo-3,6,9,12-tetraoxatetradecane
  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Uniqueness

1,14-Dichloro-7-dodecyl-3,6,9,12-tetraoxatetradecane is unique due to its long dodecyl chain, which imparts hydrophobic properties, making it suitable for applications in hydrophobic environments. The presence of multiple ether linkages provides flexibility and enhances solubility in organic solvents, distinguishing it from other similar compounds.

Properties

CAS No.

110203-45-7

Molecular Formula

C22H44Cl2O4

Molecular Weight

443.5 g/mol

IUPAC Name

1,2-bis[2-(2-chloroethoxy)ethoxy]tetradecane

InChI

InChI=1S/C22H44Cl2O4/c1-2-3-4-5-6-7-8-9-10-11-12-22(28-20-19-26-16-14-24)21-27-18-17-25-15-13-23/h22H,2-21H2,1H3

InChI Key

KCWDDHZSOVOWMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(COCCOCCCl)OCCOCCCl

Origin of Product

United States

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